

## Preclinical Pharmacology of AZD1390: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), particularly in orchestrating the cellular reaction to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR).[1][3][4][5] By inhibiting ATM, AZD1390 prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of genomic instability and ultimately inducing apoptosis in tumor cells.[1][6] This mechanism of action makes AZD1390 a promising agent for radiosensitizing tumors, especially those located in the brain, a common site for both primary and metastatic cancers with poor prognoses.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD1390, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

#### **Core Quantitative Data**

The following tables summarize the key quantitative parameters of **AZD1390** from various preclinical studies, providing a comparative view of its potency, selectivity, and pharmacokinetic properties.

#### **Table 1: In Vitro Potency and Selectivity**



Parameter	Value	Species/Cell Line	Notes	Reference
Cellular IC50	0.78 nM	Not specified	ATP-competitive kinase inhibitor.	[2]
Selectivity vs. ATR	>10,000-fold	Not specified	Highly selective against other PIKK family kinases.	[5][6][7]
Selectivity vs. DNA-PK	>10,000-fold	Not specified	Highly selective against other PIKK family kinases.	[2][5][7]
Selectivity vs. mTOR	>10,000-fold	Not specified	Highly selective against other PIKK family kinases.	[2][5][7]

# **Table 2: Preclinical Pharmacokinetics (Brain Penetration)**



Species	Kp,uu (Brain:Plasma Unbound Ratio)	Notes	Reference
Mouse	0.04	AZD1390 is a substrate for efflux transporters in rodents.	[2][4]
Rat	0.17	AZD1390 is a substrate for efflux transporters in rodents.	[2][4]
Cynomolgus Monkey	0.33	Confirmed via PET imaging with 11C-labeled AZD1390.	[2][5][7]
Human	0.24	Determined by a microdose PET study in healthy volunteers.	[8]

**Table 3: Preclinical Pharmacokinetics (Oral** 

Bioavailability)

Species	Oral Bioavailability (%)	Half-life (hours)	Reference
Rat	74%	2.4	[9]
Dog	66%	22	[9]

## **Key Experimental Protocols**

This section details the methodologies for pivotal experiments that have characterized the preclinical profile of **AZD1390**.

## **In Vitro ATM Target Engagement Assay**



- Objective: To determine the cellular potency and target engagement of AZD1390 on the ATM signaling pathway.
- Cell Lines: LN18 glioblastoma (GBM) cells and NCI-H2228 lung cancer cells.[4]
- Methodology:
  - Cells are seeded and allowed to adhere overnight.
  - Cells are treated with a dose range of AZD1390 (e.g., 0 to 300 nM) for a specified time (e.g., 1, 4, or 6 hours).[4]
  - To induce DNA damage and activate the ATM pathway, cells are exposed to ionizing radiation.
  - Cell lysates are collected, and protein concentrations are determined.
  - Western blotting is performed to assess the phosphorylation status of ATM at Serine 1981 (pATM), as well as downstream targets like KAP1 (pKAP1) and RAD50.[4][10]
  - The intensity of the phosphorylated protein bands is quantified and normalized to a loading control to determine the dose-dependent inhibition by AZD1390.

#### **Orthotopic Brain Tumor Models (In Vivo Efficacy)**

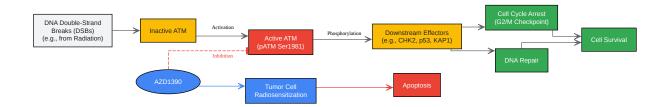
- Objective: To evaluate the efficacy of AZD1390 in combination with radiation in a clinically relevant in vivo setting.
- Animal Models: Immunocompromised mice (e.g., CD-1 Nude mice).[11]
- Tumor Models:
  - Syngeneic models (e.g., GL261 glioma).
  - Patient-derived xenografts (PDX) of glioblastoma.[4]
  - Orthotopic lung-to-brain metastasis models (e.g., NCI-H2228).[4]
- Methodology:



- Tumor cells (e.g., U251, patient-derived GBM cells) are stereotactically implanted into the brains of the mice.[11][12]
- Tumor growth is monitored, often by bioluminescence imaging or MRI.
- Once tumors are established, mice are randomized into treatment groups: vehicle control,
  AZD1390 alone, radiation alone, and AZD1390 in combination with radiation.[11]
- AZD1390 is administered orally at a specified dose and schedule (e.g., 20 mg/kg, once or twice daily).[12]
- Radiation is delivered in fractionated doses (e.g., 2 Gy x 5 fractions) to mimic clinical regimens.[11][12]
- Endpoints include tumor regression (measured by imaging) and overall survival.[4][6]
- Pharmacodynamic assessments may be performed on tumor tissue to confirm target engagement (e.g., inhibition of pATM and pRAD50).[5][7]

#### **Visualizations**

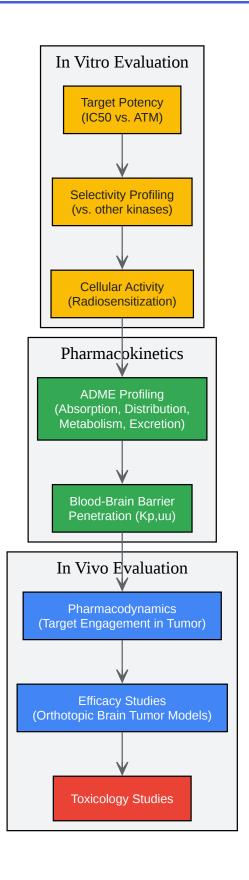
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical pharmacology of **AZD1390**.



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Caption: Mechanism of action of **AZD1390** in the ATM signaling pathway.





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#### References

- 1. Facebook [cancer.gov]
- 2. AZD1390 [openinnovation.astrazeneca.com]
- 3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 4. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD1390 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
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